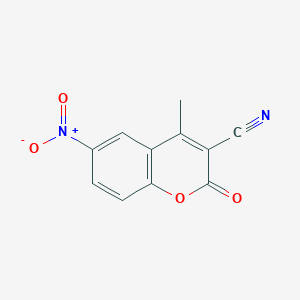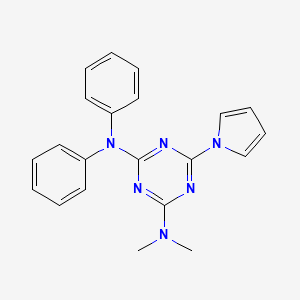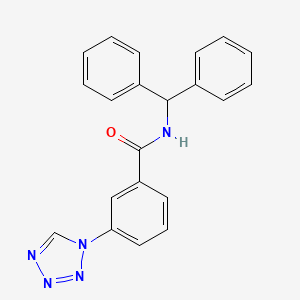
2-(2-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both chlorophenoxy and fluoro-benzothiazole moieties in the structure suggests that this compound may exhibit unique pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of 2-chlorophenoxyacetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 6-fluoro-1,3-benzothiazole: This intermediate can be prepared by reacting 2-aminothiophenol with a fluorinating agent such as fluorobenzene under acidic conditions.
Coupling Reaction: The final step involves the coupling of 2-chlorophenoxyacetic acid with 6-fluoro-1,3-benzothiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
2-(2-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
科学研究应用
2-(2-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to investigate its effects on various cellular processes, including apoptosis and cell cycle regulation.
Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds or as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 2-(2-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways that regulate cell growth and survival. Additionally, it may bind to DNA or RNA, interfering with transcription and translation processes.
相似化合物的比较
Similar Compounds
2-(2-chlorophenoxy)-N-(1,3-benzothiazol-2-yl)acetamide: Lacks the fluorine atom, which may result in different biological activity.
2-(2-chlorophenoxy)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide: Contains a methyl group instead of a fluorine atom, potentially altering its pharmacological properties.
2-(2-chlorophenoxy)-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide: Substitutes the fluorine atom with a chlorine atom, which may affect its reactivity and biological effects.
Uniqueness
The presence of the fluorine atom in 2-(2-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its pharmacological profile.
属性
分子式 |
C15H10ClFN2O2S |
|---|---|
分子量 |
336.8 g/mol |
IUPAC 名称 |
2-(2-chlorophenoxy)-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H10ClFN2O2S/c16-10-3-1-2-4-12(10)21-8-14(20)19-15-18-11-6-5-9(17)7-13(11)22-15/h1-7H,8H2,(H,18,19,20) |
InChI 键 |
KHBKMCIKCMIGHM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NC3=C(S2)C=C(C=C3)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2'-amino-1'-(3-chloro-2-methylphenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11495479.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-(2,4-dimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11495480.png)
![ethyl 5-(1-methyl-1H-indol-3-yl)-6-(4-methylphenyl)-3-[(phenylcarbonyl)amino]pyrazine-2-carboxylate](/img/structure/B11495482.png)
![2-[1-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)propylidene]cyclohexane-1,3-dione](/img/structure/B11495487.png)

![5-(2,5-Dimethoxyphenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B11495497.png)

![7-{2-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11495524.png)
![ethyl 4-{[(2-chlorophenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11495525.png)
![3-[4-(Cyclopentyloxy)phenyl]-3-{[(2-fluorophenyl)carbonyl]amino}propanoic acid](/img/structure/B11495542.png)
![3-[(4-chlorophenyl)sulfonyl]-4,5-dimethyl-1-(thiophen-2-ylmethyl)-1H-pyrrol-2-amine](/img/structure/B11495546.png)
![Ethyl 3-{[(4-chlorophenyl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B11495547.png)

